![molecular formula C13H13ClFN3OS B1326635 4-烯丙基-5-[1-(2-氯-4-氟苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇 CAS No. 862650-04-2](/img/structure/B1326635.png)

4-烯丙基-5-[1-(2-氯-4-氟苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

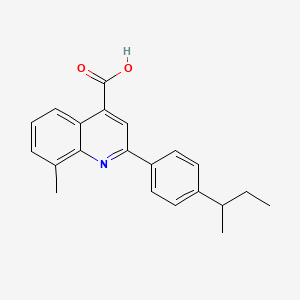

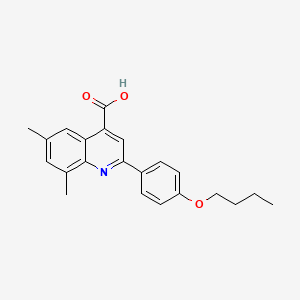

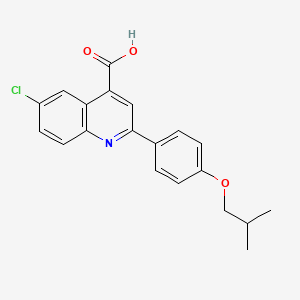

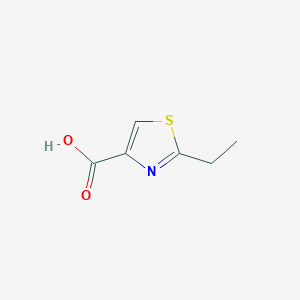

The compound "4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory properties, as well as their potential use in corrosion inhibition .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various organic compounds to introduce different substituents on the triazole ring. For instance, the synthesis of a related compound, 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, involves obtaining raw alkyl derivatives from a precursor triazole compound . The synthesis is considered relatively simple, which is advantageous for drug development due to the ease of obtaining various derivatives with potential pharmacological effects.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, as observed in a related compound . The presence of substituents like allyl and chloro-fluorophenoxy groups can influence the overall geometry and electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The introduction of alkyl groups can lead to changes in the compound's affinity and selectivity towards biological targets, such as COX-1 and COX-2 enzymes, which are implicated in the inflammatory response . The specific chemical reactions and interactions of "4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" would depend on the nature of its substituents and the biological environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of hydrogen bonds and C-H···π interactions can stabilize the crystal structure of these compounds . Spectroscopic methods such as FT-IR, UV-visible, and NMR are commonly used to characterize these compounds and confirm their structures . Theoretical calculations, including density functional theory (DFT) and Hartree-Fock (HF) methods, can predict various properties such as vibrational frequencies, chemical shifts, and electronic transitions, which often show good agreement with experimental data .

科学研究应用

-

- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

- Application : This compound was shown to have strong antibacterial activity against four plant pathogens .

- Methods : The compound was obtained from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .

- Results : The compound had a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 mol/L .

安全和危害

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

属性

IUPAC Name |

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(15)7-10(11)14/h3-5,7-8H,1,6H2,2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIFJRTZLBYUOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)